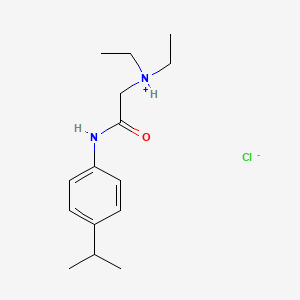

2-(Diethylamino)-4'-isopropylacetanilide monohydrochloride

Description

Properties

CAS No. |

14474-18-1 |

|---|---|

Molecular Formula |

C15H25ClN2O |

Molecular Weight |

284.82 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H24N2O.ClH/c1-5-17(6-2)11-15(18)16-14-9-7-13(8-10-14)12(3)4;/h7-10,12H,5-6,11H2,1-4H3,(H,16,18);1H |

InChI Key |

YYWAPPWBPBWZGW-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride typically involves the reaction of 4’-isopropylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to stabilize neuronal membranes by inhibiting ionic fluxes, which is crucial for its local anesthetic effects. This action is similar to that of lidocaine, a well-known local anesthetic .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(Diethylamino)-N-[4-(1-methylethyl)phenyl]acetamide monohydrochloride

- CAS Reg. No.: 14474-18-1

- Molecular Formula : C₁₅H₂₅ClN₂O

- Structural Features: The compound consists of an acetamide backbone with a diethylamino group at the 2-position and a para-isopropyl-substituted phenyl ring.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to lidocaine hydrochloride and procaine hydrochloride , two well-characterized local anesthetics. Key distinctions include:

Structural Implications :

- Lipophilicity : The para-isopropyl group in the target compound likely enhances lipid solubility compared to procaine but may reduce it relative to lidocaine’s 2,6-dimethylphenyl group .

- Metabolic Stability : As an amide, the compound is expected to resist hydrolysis (unlike procaine, an ester prone to enzymatic degradation) .

Physicochemical Properties

Notes:

Pharmacopeial Standards

| Parameter | Target Compound | Lidocaine HCl | Procaine HCl |

|---|---|---|---|

| Purity Range | Not specified | 97.5–102.5% | 99.0–101.0% |

| Analytical Methods | Not described | USP-NF protocols | Drying loss, assay by titration |

Research and Practical Considerations

- Synthesis and Availability : The compound is listed in chemical databases (e.g., CAS 14474-18-1) but lacks detailed pharmacological data, indicating it may be a research intermediate rather than a therapeutic agent .

- Potential Advantages: Enhanced lipophilicity from the isopropyl group could theoretically prolong its anesthetic effect, but in vivo studies are needed to confirm this .

- Limitations : Without regulatory specifications or clinical trial data, its safety and efficacy profile remains unvalidated compared to established analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.